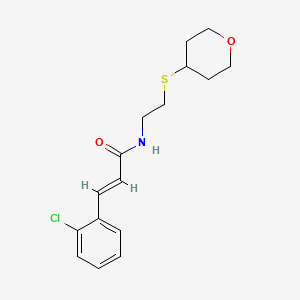

(E)-3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide

説明

(E)-3-(2-Chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide is a synthetic acrylamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system. The compound features a 2-chlorophenyl substituent at the α-position and a tetrahydro-2H-pyran-4-yl thioether moiety at the β-amine terminus. Its synthesis typically involves Michael addition or thiol-ene coupling strategies, leveraging the reactivity of acrylamide intermediates with sulfur-containing nucleophiles .

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO2S/c17-15-4-2-1-3-13(15)5-6-16(19)18-9-12-21-14-7-10-20-11-8-14/h1-6,14H,7-12H2,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMQKAIMGPLTIM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1SCCNC(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide is a synthetic compound characterized by its unique structural features, including a chlorophenyl group and a tetrahydropyran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

- Molecular Formula : C16H20ClNO2S

- Molecular Weight : 325.9 g/mol

- CAS Number : 2035018-38-1

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction : It may bind to various receptors, modulating cellular signaling pathways.

- Signal Transduction Modulation : The compound could influence intracellular signaling cascades, affecting cell proliferation and survival.

Anti-inflammatory Activity

Research has indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide exhibit anti-inflammatory properties. For instance, studies on thieno[2,3-c]pyrazole derivatives have shown their effectiveness in reducing inflammation markers in various models, suggesting a potential for similar activity in this compound .

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial activity. For instance, thieno[2,3-c]pyrazole derivatives exhibited notable antibacterial effects against various pathogens . The presence of the tetrahydropyran ring may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.

Study on Thieno[2,3-c]pyrazole Compounds

A study assessed the antioxidant properties of thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in fish erythrocytes. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups, highlighting their protective effects against oxidative stress .

Cytotoxicity Evaluation

In another study focusing on thieno[2,3-d]pyrimidine derivatives, several compounds were synthesized and tested for cytotoxicity against cancer cell lines. The most potent inhibitors demonstrated IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells, indicating the potential for developing new anticancer agents based on these structures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (E)-3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide | Chlorophenyl + Tetrahydropyran | Potential anti-inflammatory and anticancer |

| Thieno[2,3-c]pyrazole Derivatives | Pyrazole ring + Various substitutions | Antioxidant and antimicrobial |

| Thieno[2,3-d]pyrimidine Derivatives | Pyrimindine structure + Substituents | Anticancer with significant cytotoxicity |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive and polymeric acrylamide/thioether derivatives. Below is a comparative analysis based on substituent effects, bioactivity, and synthetic routes:

Key Insights:

Substituent-Driven Bioactivity: The 2-chlorophenyl group, present in the target compound and 5b , enhances electrophilicity and membrane permeability, contributing to cholinesterase inhibition.

Thioether Functionality :

- Thioether linkages (e.g., in LCA and oxadiazole derivatives ) improve thermal stability and radical scavenging capacity, critical for photopolymerization and oxidative stress-targeted therapies.

Synthetic Flexibility: The compound’s synthesis aligns with strategies for bio-based monomers (e.g., LCA ), where thiol-ene reactions enable precise functionalization. This contrasts with more complex routes for oxadiazole-thioethers , which require multistep heterocycle formation.

Its tetrahydro-2H-pyran group may confer better CNS penetration than 11h’s polar pyridinyl substituent.

Material Science Potential: Unlike LCA , which is designed for photopolymerization, the target compound’s aromatic-thioether hybrid structure could enable dual functionality (e.g., drug delivery via polymeric carriers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。